molecular formula C20H22ClFN2O2 B2388998 2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide CAS No. 850184-17-7

2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide

Cat. No.: B2388998
CAS No.: 850184-17-7
M. Wt: 376.86
InChI Key: SCQHOPNTWVWFBX-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with 4-fluoroaniline to form an intermediate, which is then reacted with morpholine and acetic anhydride under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process is optimized for efficiency, cost-effectiveness, and safety, often incorporating advanced techniques such as continuous flow chemistry and automated monitoring systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-piperidinoethyl)acetamide
  • 2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-pyrrolidinoethyl)acetamide

Uniqueness

Compared to similar compounds, 2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide exhibits unique properties due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O2/c21-17-5-1-15(2-6-17)13-20(25)23-14-19(24-9-11-26-12-10-24)16-3-7-18(22)8-4-16/h1-8,19H,9-14H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQHOPNTWVWFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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